molecular formula C17H15N3O4 B5756699 (E)-N-[3-(ACETYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5756699
M. Wt: 325.32 g/mol
InChI Key: YRGFSPKYHGXRCZ-MDZDMXLPSA-N
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Description

(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of an acetylamino group, a nitrophenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(ACETYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group, forming 2-nitroaniline.

    Acetylation: The 2-nitroaniline is then acetylated to form N-acetyl-2-nitroaniline.

    Condensation: The final step involves a condensation reaction between N-acetyl-2-nitroaniline and cinnamoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and dyes.

Mechanism of Action

The mechanism of action of (E)-N-[3-(ACETYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitro and acetylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-2-nitroaniline: Shares the acetylamino and nitro groups but lacks the propenamide moiety.

    2-Nitroaniline: Contains the nitro group but lacks the acetylamino and propenamide groups.

    Cinnamoyl chloride: Used in the synthesis but lacks the acetylamino and nitro groups.

Uniqueness

(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-(3-acetamidophenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12(21)18-14-6-4-7-15(11-14)19-17(22)10-9-13-5-2-3-8-16(13)20(23)24/h2-11H,1H3,(H,18,21)(H,19,22)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGFSPKYHGXRCZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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